molecular formula C21H17BrN4O2S B11615144 N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide

Cat. No.: B11615144
M. Wt: 469.4 g/mol
InChI Key: CZIQKWGIPKTTIL-UHFFFAOYSA-N
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Description

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, a bromine atom, a phenyl group, and a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide typically involves multiple steps. One common method includes the reaction of 6-bromo-4-phenylquinazoline with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-(6-bromo-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide
  • N’-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide
  • N’-(6-bromo-4-phenylquinazolin-2-yl)-4-butoxybenzohydrazide

Uniqueness

N’-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide moiety, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C21H17BrN4O2S

Molecular Weight

469.4 g/mol

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-4-methylbenzenesulfonohydrazide

InChI

InChI=1S/C21H17BrN4O2S/c1-14-7-10-17(11-8-14)29(27,28)26-25-21-23-19-12-9-16(22)13-18(19)20(24-21)15-5-3-2-4-6-15/h2-13,26H,1H3,(H,23,24,25)

InChI Key

CZIQKWGIPKTTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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